Welcome to the BenchChem Online Store!
molecular formula C7H4N2OS B8784459 [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde

[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde

Cat. No. B8784459
M. Wt: 164.19 g/mol
InChI Key: NNECOMPLBXVZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04500526

Procedure details

A mixture of 2-methylthiazolo[4,5-c]pyridine [prepared according to the procedure of T. Takahashi et al., Pharm. Bull. (Japan) 2, 196 (1954)] (635 mg, 4.2 mmoles), 2.55 g of SeO2, 10 ml of CH3COOH and 10 ml of acetic anhydride was heated at 90 100° C. for 2.5 hours, and the reaction mixture then was filtered to remove insolubles. The filtrate was evaporated in vacuo, and purified by a column of SiO2 (50 ml) to give 248 mg (35.5%) of the title compound. Mp. 96.5°~98° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
35.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:10]=1.C(OC(=O)C)(=[O:13])C>CC(O)=O>[CH:1]([C:2]1[S:3][C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:10]=1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC2=C(C=NC=C2)N1
Step Two
Name
SeO2
Quantity
2.55 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
the reaction mixture then was filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by a column of SiO2 (50 ml)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1SC2=C(C=NC=C2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.